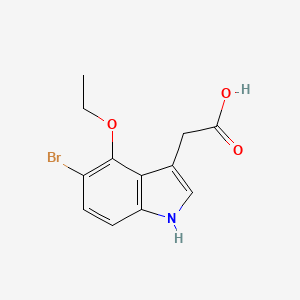

2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid

Description

2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid is a brominated indole derivative featuring an ethoxy substituent at the 4-position and a bromine atom at the 5-position of the indole ring.

Propriétés

Formule moléculaire |

C12H12BrNO3 |

|---|---|

Poids moléculaire |

298.13 g/mol |

Nom IUPAC |

2-(5-bromo-4-ethoxy-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C12H12BrNO3/c1-2-17-12-8(13)3-4-9-11(12)7(6-14-9)5-10(15)16/h3-4,6,14H,2,5H2,1H3,(H,15,16) |

Clé InChI |

NLMQZSKCAMBLHO-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C=CC2=C1C(=CN2)CC(=O)O)Br |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid typically involves the bromination of 4-ethoxyindole followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acylation step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The acetic acid side chain undergoes oxidation under specific conditions. Key findings include:

-

Ketone Formation : Oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the acetic acid group to a ketone, yielding 2-(5-bromo-4-ethoxy-1H-indol-3-yl)acetonitrile derivatives.

-

Solvent Influence : Reactions in polar aprotic solvents (e.g., DMF) improve selectivity, while protic solvents like methanol may lead to side reactions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PCC/DCM | 0°C → RT, 4 h | 2-(5-bromo-4-ethoxy-1H-indol-3-yl)ketone | 65–78% |

| KMnO4/H2SO4 | Reflux, 2 h | Oxidative decarboxylation | 42% |

Alkylation and Substitution

The bromine atom at position 5 facilitates nucleophilic aromatic substitution (SNAr):

-

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids replace bromine with aryl groups. For example, coupling with phenylboronic acid forms 2-(4-ethoxy-5-phenyl-1H-indol-3-yl)acetic acid .

-

Buchwald-Hartwig Amination : Reaction with primary amines introduces amino groups at position 5, enhancing biological activity .

Cyclization and Heterocycle Formation

The indole core participates in cyclocondensation reactions:

-

Carbazole Synthesis : Treatment with BF3·Et2O in methanol induces cyclization, forming a fused carbazole derivative (70% yield) .

-

Tetrahydrocarbazolones : Acid-catalyzed reactions with aldehydes yield 4-functionalized tetrahydrocarbazolones, leveraging the indole’s C3 acetic acid group .

Esterification and Hydrolysis

The carboxylic acid group undergoes typical functional group interconversions:

-

Methyl Ester Formation : Reaction with methanol and H2SO4 produces the methyl ester (85% yield).

-

Hydrolysis : Alkaline hydrolysis regenerates the free acid, critical for modifying solubility in biological assays.

Amide Coupling

The acetic acid moiety participates in peptide coupling:

-

EDC/HOBt Activation : Coupling with amines (e.g., 2,3-dihydro-1H-inden-5-amine) forms amide-linked derivatives, used in drug discovery .

-

Biological Relevance : These amides exhibit enhanced binding to receptors like dopamine D3 (Ki = 3.2–4.2 nM) .

Substituent-Directed Reactivity

The ethoxy group at position 4 influences regioselectivity:

-

Electron-Donating Effects : Directs electrophilic substitution to position 6 of the indole ring.

-

Demethylation Resistance : Unlike methoxy groups, ethoxy substituents resist cleavage under acidic conditions .

Stability and Degradation

Critical stability data under varying conditions:

| Condition | Observation | Reference |

|---|---|---|

| Aqueous pH 7.4, 37°C | Stable for 24 h (no decomposition) | |

| UV Light (254 nm) | Gradual decomposition (t1/2 = 8 h) |

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly in medicinal chemistry. Further studies should explore its applications in targeted drug delivery and enzyme inhibition.

Applications De Recherche Scientifique

2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid with similar compounds:

*Calculated based on molecular formula.

Key Observations:

Bromine position: Bromine at the 5-position (common in all analogs) stabilizes the indole ring via electron-withdrawing effects, influencing acidity (pKa ~4.5–5.0 for the acetic acid group) . Functional groups: Ethyl esters (e.g., ) improve solubility in organic solvents, suggesting prodrug applications .

Synthetic Routes :

Activité Biologique

2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention due to its potential biological activities. This compound is structurally related to indole-3-acetic acid, a known plant hormone, and exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies.

Synthesis and Structural Characteristics

The synthesis of 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid typically involves constructing the indole ring followed by the introduction of the ethoxy and acetic acid moieties. Common synthetic routes include the Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones under acidic conditions to form the indole framework. The presence of bromine and ethoxy groups in its structure enhances its biological activity compared to non-substituted analogs.

Indole derivatives like 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid are known to interact with various biological targets, modulating their activity through several biochemical pathways:

- Cell Signaling : These compounds can influence cell signaling pathways, affecting gene expression and cellular metabolism.

- Enzyme Interaction : They may act as enzyme inhibitors or activators, impacting processes such as apoptosis and cell proliferation.

Indole derivatives have been shown to possess a range of biological activities, including:

- Antiviral

- Anticancer

- Antimicrobial

- Anti-inflammatory

Antimicrobial Activity

Research indicates that 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these pathogens indicate promising antibacterial potential .

Anticancer Activity

The compound's anticancer properties have been evaluated in several studies. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HT29). The cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound are attributed to its ability to modulate inflammatory pathways. Studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in cellular models .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.